REACTION_CXSMILES
|
C(C1[CH:4]=[C:5]2[C:9](=[N:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)#N.Cl.[C:13]([O:16]CC)(=[O:15])[CH3:14]>C(O)C.[OH-].[K+]>[NH:8]1[C:9]2[C:5](=[CH:4][C:14]([C:13]([OH:16])=[O:15])=[CH:11][N:10]=2)[CH:6]=[CH:7]1 |f:4.5|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2C=CNC2=NC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (4×, 75 ml)
|
Type
|
WASH
|
Details
|
washed once with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC(=CN=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |